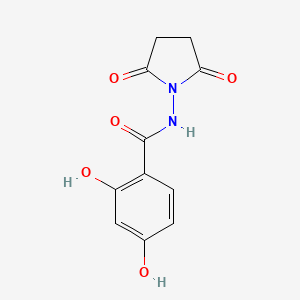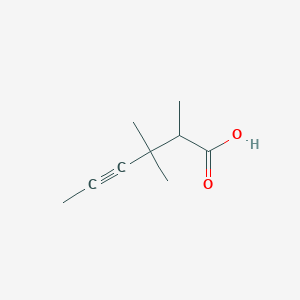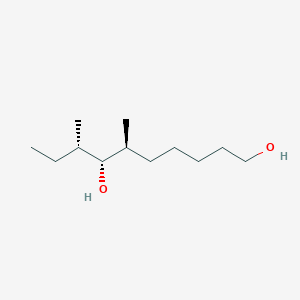
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enhancing monoclonal antibody production in cell cultures.
Industry: Could be used in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide exerts its effects involves several molecular targets and pathways:
Monoclonal Antibody Production: The compound increases cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels, which are crucial for antibody production.
Galactosylation Suppression: It also suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and potential use in epilepsy treatment.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Studied for its role in improving monoclonal antibody production.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide is unique due to its dual role in enhancing monoclonal antibody production and suppressing galactosylation, making it a valuable compound in the field of therapeutic antibody production .
Properties
CAS No. |
503427-75-6 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H10N2O5/c14-6-1-2-7(8(15)5-6)11(18)12-13-9(16)3-4-10(13)17/h1-2,5,14-15H,3-4H2,(H,12,18) |
InChI Key |
KQKXEUXBNZJKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)


![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)



![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)

![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
